
Cbz-Leu-Tyr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-Leu-Tyr-OH, also known as N-benzyloxycarbonyl-L-leucyl-L-tyrosine, is a dipeptide compound. It is composed of leucine and tyrosine amino acids, with a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus. This compound is often used in peptide synthesis and has applications in various scientific fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Cbz-Leu-Tyr-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Cbz group is used to protect the amino terminus of the leucine residue, preventing unwanted side reactions during the synthesis. The synthesis involves the following steps:
Attachment of the first amino acid: The Cbz-Leu is attached to the resin.
Deprotection: The Cbz group is removed to expose the amino group.
Coupling: The next amino acid, tyrosine, is coupled to the deprotected amino group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of large quantities of the peptide. The use of high-throughput techniques and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Cbz-Leu-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can target the Cbz protecting group, converting it to a free amine.
Substitution: The Cbz group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the Cbz group.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Cbz group and introduce other functional groups.
Major Products Formed
Oxidation: Dityrosine and other oxidized tyrosine derivatives.
Reduction: Free amine derivatives of the peptide.
Substitution: Peptides with different protecting groups or functional modifications.
科学的研究の応用
Cbz-Leu-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of Cbz-Leu-Tyr-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the constituent amino acids. The Cbz group can also influence the compound’s stability and reactivity, affecting its interactions with other molecules.
類似化合物との比較
Cbz-Leu-Tyr-OH can be compared with other similar compounds, such as:
Cbz-Leu-Phe-OH: Similar structure but with phenylalanine instead of tyrosine.
Cbz-Leu-Gly-OH: Contains glycine instead of tyrosine.
Cbz-Leu-Met-OH: Contains methionine instead of tyrosine.
Uniqueness
This compound is unique due to the presence of the tyrosine residue, which imparts specific chemical and biological properties. The hydroxyl group in tyrosine allows for additional hydrogen bonding and interactions, making it distinct from other dipeptides.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it a valuable tool in peptide synthesis, biological research, and industrial applications
特性
分子式 |
C23H28N2O6 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)/t19-,20-/m0/s1 |
InChIキー |
LYFZBGIZNYYJJR-PMACEKPBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



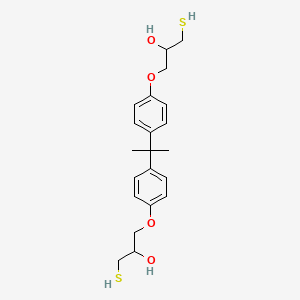
![Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate](/img/structure/B13826581.png)
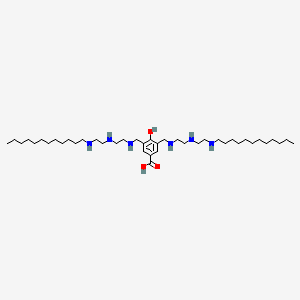

![3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B13826597.png)

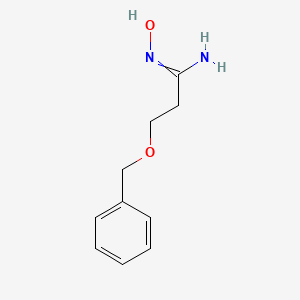
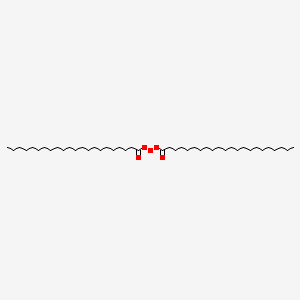
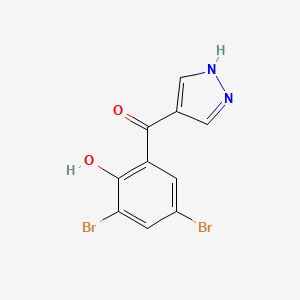
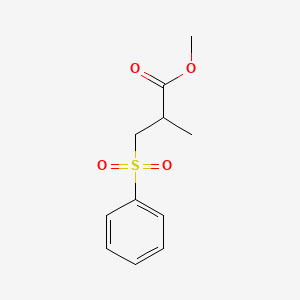
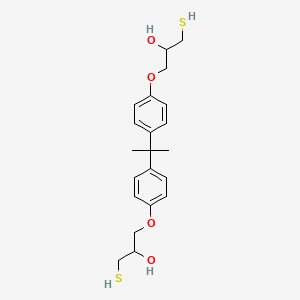
![Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)
